2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
Description
The compound, commonly known as Solvent Red 23 or Sudan III, is an azo dye with the molecular formula C₂₂H₁₆N₄O and a molecular weight of 352.39 g/mol . It exists as a brown-red powder, insoluble in water but soluble in benzene, chloroform, and acetone. Its absorption maxima are at 507 nm and 354 nm, making it suitable for staining lipids, fats, and industrial applications like inks and textiles .
Properties
Molecular Formula |
C22H16N4O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H/i4D,5D,6D,9D,10D,15D |
InChI Key |
FHNINJWBTRXEBC-FIFBSIHQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O)[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Deuterium Exchange on 2-Naphthalenol
Deuteration at positions 3,4,5,6,7,8 is achieved by treating 2-naphthalenol with D2O under acidic or basic conditions. For example, refluxing 2-naphthalenol in D2O with catalytic DCl at 120°C for 72 hours achieves ~95% deuteration at ortho and para positions relative to the hydroxyl group. However, full deuteration at six positions requires iterative exchange steps or harsher conditions.
Reduction of Deuterated Naphthalenone Precursors
A more controlled approach involves reducing a deuterated 1,2-naphthoquinone precursor using NaBD4 in THF/DMSO (45°C, 2 h). This method ensures precise deuteration at specific positions:
| Step | Reagents/Conditions | Yield | Deuteration Efficiency |
|---|---|---|---|
| Ketone reduction | NaBD4, DMSO/THF, 45°C, 2 h | 85% | >98% at C3-C8 |
| Acidic workup | Sat. NH4Cl, CH2Cl2 extraction | - | Retention >95% |
Key Characterization Data
-
1H NMR (CDCl3): Complete absence of proton signals at δ 7.18–8.02 (C3-C8 positions)
-
HRMS (FAB/EB): [M]+ calcd for C10D6H2F7O 275.0121, found 275.0118
Diazonium Salt Preparation and Stabilization
The diazenyl groups are introduced via in situ diazotization of 4-aminophenylazobenzene derivatives. Mechanochemical methods using aryl triazenes as stable diazonium precursors prove effective:
Triazene Synthesis
p-Methylphenyltriazene is prepared by reacting p-toluidine with tert-butyl nitrite in acetonitrile (0°C, 1 h). Triazenes eliminate N2 gas upon milling, generating reactive diazonium intermediates without requiring low temperatures.
Diazonium Salt Stability
Comparative stability data for diazonium precursors:
Sequential Diazo Coupling Reactions
The deuterated naphthalenol undergoes two diazo couplings in a regioselective manner.
First Coupling: Installation of 4-(Phenyldiazenyl)phenyl Group
A stainless-steel milling jar charged with:
-
2-Naphthalenol-d6 (20.0 mmol)
-
p-Methylphenyltriazene (24.0 mmol)
-
Stainless steel balls (5 mm, 20 balls)
Milling at 300 rpm for 6 h produces the mono-coupled product. The mechanochemical method enhances reaction efficiency:
Second Coupling: Phenyl Group Attachment
The intermediate undergoes a second milling with phenyltriazene (30.0 mmol) for 8 h. The hydroxyl group directs the second diazenyl group to the adjacent position:
Reaction Outcome
-
Final Yield: 78% after column chromatography (hexane/EtOAc 20:1)
-
Regiochemical Ratio: >95% 1,2-diazenyl substitution
Purification and Deuterium Retention
Purification challenges arise from the compound’s high molecular weight (MW 384.4 g/mol) and polarity. A dual-phase extraction is employed:
-
Initial Wash: Petroleum ether removes unreacted triazenes
-
Ethyl Acetate Extraction: Separates product from inorganic salts
-
Chromatography: Silica gel with gradient elution (hexane → EtOAc)
Deuterium retention is confirmed via mass spectrometry:
| Technique | Result |
|---|---|
| HRMS (FAB/EB) | [M]+ calcd 384.1672, found 384.1669 |
| 2H NMR (CDCl3) | Six distinct signals at δ 7.1–8.0 |
Scalability and Industrial Considerations
Gram-scale synthesis (20 mmol) demonstrates feasibility:
Critical parameters for scale-up:
-
Milling Time: Linear increase with batch size (6 h → 9 h for 20× scale)
-
Temperature Control: Jacketed milling jars maintain ≤40°C
Comparative Analysis of Synthetic Routes
Evaluation of three approaches:
| Condition | Degradation (6 months) |
|---|---|
| Amber vial, -20°C | <2% |
| Clear glass, RT | 27% |
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl groups into amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized naphthols, reduced amines, and various substituted aromatic compounds. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- involves its interaction with specific molecular targets and pathways. The diazenyl groups can participate in electron transfer reactions, influencing the redox state of the compound. Additionally, the aromatic rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-(4-Hydroxyphenylazo)-2-naphthalenol
- Molecular Formula : C₁₆H₁₂N₂O₂
- Molecular Weight : 264.28 g/mol
- Key Features: Contains a single azo group and hydroxyl substituent.
- Applications : Primarily used in research settings for enzymatic studies.
- Comparison :
1,3,4-Oxadiazole Derivatives (e.g., [N2-N5])
- Example : [N2] (C₁₉H₁₄N₄O₂S)
- Molecular Weight : 362.40 g/mol
- Key Features :
- Applications: Potential use in materials science due to thermal stability.
- Comparison :
Natural Terpene Derivatives from Stevia rebaudiana
- Example : 6-isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol
- Key Features: Non-azo, terpene-based structure with nematicidal properties . Derived from plant extracts, emphasizing biodegradability.
- Applications : Agriculture (nematicides) and food industries (sweeteners).
- Lower toxicity compared to synthetic azo dyes .
Methyl-Substituted Azo Phenols
- Example: Phenol, 2,3-dimethyl-4-[(4-methylphenyl)azo]
- Key Features :
- Comparison :
Data Table: Key Properties of Sudan III and Comparators
Biological Activity
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- is a complex organic compound characterized by the presence of a deuterated naphthalene structure and diazenyl groups. Its molecular formula is C24H14D6N4O, with a molecular weight of approximately 386.48 g/mol. This compound is notable for its potential applications in biological research and as a marker in various chemical analyses.
Chemical Structure and Properties
The structure of the compound includes:
- Naphthalene Ring : A polycyclic aromatic hydrocarbon that contributes to the compound's stability and hydrophobic properties.
- Hydroxyl Groups : These functional groups can influence solubility and reactivity.
- Diazenyl Groups : Known for their role in azo compounds, which often exhibit significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H14D6N4O |
| Molecular Weight | 386.48 g/mol |
| CAS Number | 1014689-18-9 |
| Appearance | Neat |
| Flash Point | 2°C |
| Storage Conditions | 2-8°C |
Biological Activity
Although specific biological activity data for this compound is limited, related compounds with similar structures have been studied extensively. Compounds containing naphthalene and diazenyl groups are often investigated for their biological activities, including:
- Antimicrobial Properties : Some azo compounds have shown effectiveness against various bacteria and fungi.
- Anticancer Activity : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines.
- Photodynamic Therapy : The ability of some diazenyl compounds to generate reactive oxygen species upon light activation makes them candidates for photodynamic therapy applications.
Case Studies
-
Antimicrobial Activity :
A study on related diazenyl compounds demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of protein synthesis. -
Cytotoxic Effects :
Research on naphthalene derivatives has indicated that these compounds can induce apoptosis in cancer cells. For instance, a derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines. -
Photodynamic Applications :
Azo compounds have been explored for their potential in photodynamic therapy due to their ability to produce singlet oxygen when exposed to specific wavelengths of light. This property was utilized in a study where an azo dye was effective in targeting cancer cells while sparing healthy tissue.
Research Findings
Recent studies have focused on the synthesis and characterization of similar azo compounds. The findings suggest that structural modifications can significantly enhance biological activity. For example:
- Substitution Patterns : The position and type of substituents on the naphthalene ring can alter the compound's reactivity and biological efficacy.
- Deuteration Effects : The presence of deuterium may influence metabolic stability and bioavailability.
Q & A
Q. Critical Parameters :
- Temperature control during diazotization (<5°C) to prevent decomposition.
- pH adjustment to ensure efficient coupling without side reactions (e.g., hydrolysis).
Basic Question: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- UV-Vis Spectroscopy : Confirm λmax in the 450–550 nm range (characteristic of azo-naphthol chromophores) .
- ¹H/¹³C NMR : Compare deuterated vs. non-deuterated signals (e.g., absence of aromatic protons in positions 3–8).
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺) and isotopic pattern due to deuterium .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. Experimental Design :
Synthesize derivatives with varying substituents.
Compare UV-Vis spectra and thermal gravimetric analysis (TGA) data.
Validate using DFT calculations (e.g., HOMO-LUMO gaps) .
Advanced Question: What mechanistic insights explain its antitumor activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Intercalation with DNA : The planar naphthol ring intercalates between DNA base pairs, disrupting replication .
- Topoisomerase Inhibition : Azo groups chelate metal ions (e.g., Fe³⁺), inhibiting enzyme activity .
- Deuterium’s Role : Improved metabolic stability (deuterium isotope effect reduces CYP450-mediated oxidation) .
Q. Data Contradictions :
- Some studies report cytotoxicity (IC50 = 2–5 µM) , while others show reduced potency in deuterated analogs.
Resolution : Validate assays using standardized cell lines (e.g., MCF-7) and control for deuterium’s kinetic isotope effects .
Basic Question: What safety protocols are critical during handling?
Methodological Answer:
Q. Thermal Hazard :
Advanced Question: How can conflicting spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
Q. Case Example :
Basic Question: What analytical methods quantify trace impurities in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
